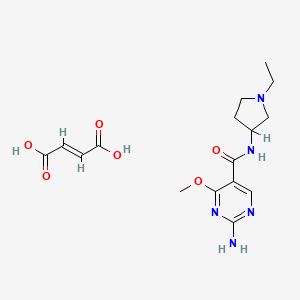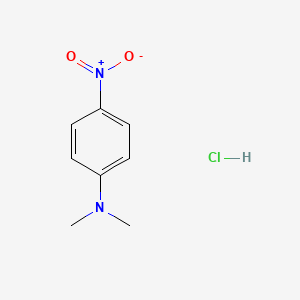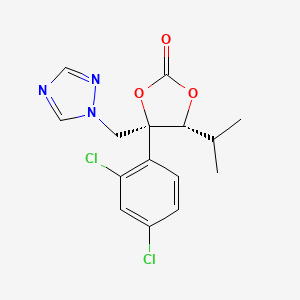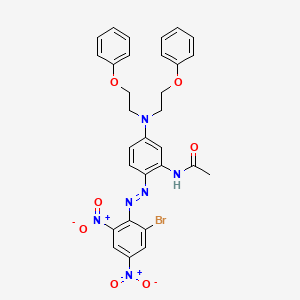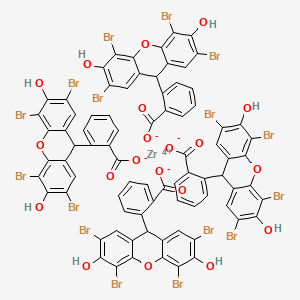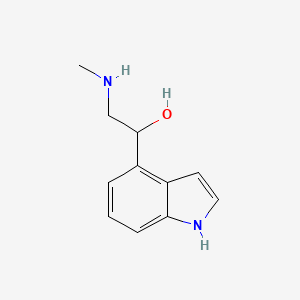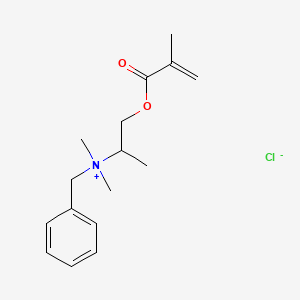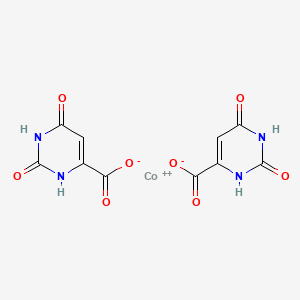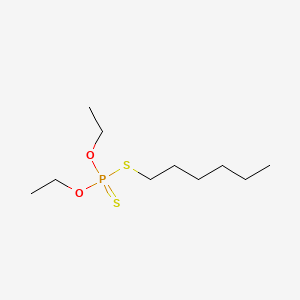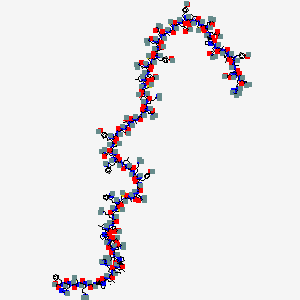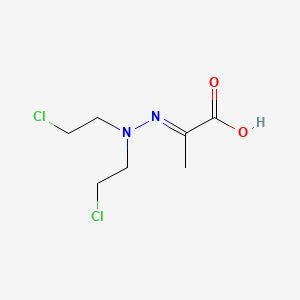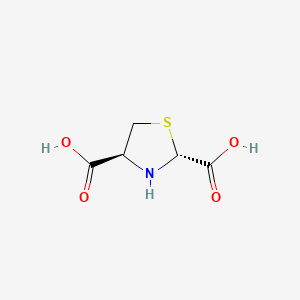
2,4-Thiazolidinedicarboxylic acid, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedicarboxylic acid, trans- is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Thiazolidinedicarboxylic acid, trans- can be synthesized through the condensation of L-cysteine with glyoxylic acid monohydrate in acetic acid under reflux conditions . The reaction can also be performed using dichloroacetic acid under alkaline conditions . These methods allow for the diastereoselective synthesis of the compound with high purity.
Industrial Production Methods
While specific industrial production methods for 2,4-Thiazolidinedicarboxylic acid, trans- are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials such as L-cysteine and glyoxylic acid monohydrate makes the synthesis economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedicarboxylic acid, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, making them suitable for various synthetic applications.
Major Products Formed
The major products formed from these reactions include thiazolidine derivatives, sulfoxides, and sulfones. These products have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
2,4-Thiazolidinedicarboxylic acid, trans- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Thiazolidine derivatives have shown promise as antimicrobial, antioxidant, and hypoglycemic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, trans- involves its interaction with various molecular targets and pathways. For example, in the inhibition of melanin production, the compound interacts with enzymes involved in the melanin biosynthesis pathway, thereby reducing the formation of eumelanin . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2,4-Thiazolidinedicarboxylic acid, trans- can be compared with other thiazolidine derivatives such as:
2-Methylthiazolidine-2,4-dicarboxylic acid: This compound is also used in skin-whitening applications but has different stability and odor properties.
Thiazolidin-2,4-dione: Known for its antimicrobial and hypoglycemic activities, this compound has a different substitution pattern on the thiazolidine ring.
The uniqueness of 2,4-Thiazolidinedicarboxylic acid, trans- lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
141627-81-8 |
|---|---|
Molecular Formula |
C5H7NO4S |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
(2R,4S)-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
InChI Key |
DAXBISKSIDBYEU-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@@H](N[C@H](S1)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(S1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



